Methyl 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylate
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Overview
Description
Methyl 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylate is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen-containing rings in its structure makes it a versatile scaffold for the development of new molecules with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylate typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with methyl 2-bromopyridine-5-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process might involve crystallization or chromatography techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a strong nucleophile and a polar solvent like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of new drugs due to its potential biological activities.
Medicine: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Mechanism of Action
The mechanism of action of Methyl 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: This compound shares the pyrazole ring but has different functional groups attached.
2-Methyl-5-(1H-pyrazol-4-yl)pyridine: Similar structure but lacks the ester group.
Imidazole derivatives: These compounds also contain nitrogen heterocycles and exhibit similar biological activities.
Uniqueness
Methyl 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylate is unique due to the combination of pyrazole and pyridine rings in its structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H11N3O2 |
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Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 5-(1-methylpyrazol-4-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H11N3O2/c1-14-7-9(6-13-14)8-3-4-10(12-5-8)11(15)16-2/h3-7H,1-2H3 |
InChI Key |
OCKHOGOUPJGKJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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